Cas no 2065-70-5 (2,6-Dichloronaphthalene)

2,6-Dichloronaphthalene is a chlorinated naphthalene derivative with the molecular formula C₁₀H₆Cl₂. This compound is characterized by its two chlorine atoms positioned at the 2 and 6 locations on the naphthalene ring, imparting distinct chemical properties. It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and specialty chemicals. Its high purity and stability make it suitable for precise applications in research and industrial processes. The compound's rigid aromatic structure and halogen substituents also contribute to its utility in materials science, including liquid crystals and advanced polymers. Proper handling is required due to its potential toxicity and environmental persistence.
2,6-Dichloronaphthalene structure
2,6-Dichloronaphthalene structure
Product Name:2,6-Dichloronaphthalene
CAS No:2065-70-5
MF:C10H6Cl2
MW:197.06064081192
MDL:MFCD01861450
CID:273129
PubChem ID:16366
Update Time:2025-05-19

2,6-Dichloronaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloronaphthalene
    • Naphthalene,2,6-dichloro-
    • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE
    • 2,6-bis(chloranyl)naphthalene
    • 2,6-Dichlor-naphthalin
    • 2,6-dichloro-naphthalene
    • EINECS 218-180-6
    • Naphthalene,2,6-dichloro
    • PCN 11
    • InChI=1/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6
    • FT-0634016
    • MFCD01861450
    • NS00045352
    • YCFUHBHONRJFHI-UHFFFAOYSA-N
    • CS-0122436
    • Naphthalene, 2,6-dichloro-
    • A814788
    • 2065-70-5
    • SCHEMBL865990
    • 1-BUTYNYLIODIDE
    • AKOS016003697
    • DTXSID50870932
    • DTXCID10818613
    • DB-045328
    • MDL: MFCD01861450
    • Inchi: 1S/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
    • InChI Key: YCFUHBHONRJFHI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C=C(C=CC2=C1)Cl

Computed Properties

  • Exact Mass: 195.98500
  • Monoisotopic Mass: 195.985
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.336±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 140.5 ºC
  • Boiling Point: 302.76°C (rough estimate)
  • Flash Point: 131.7 ℃
  • Refractive Index: 1.5974 (estimate)
  • Solubility: Insuluble (8.1E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.14660

2,6-Dichloronaphthalene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2,6-Dichloronaphthalene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,6-Dichloronaphthalene Pricemore >>

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2,6-Dichloronaphthalene Related Literature

Additional information on 2,6-Dichloronaphthalene

Professional Introduction to 2,6-Dichloronaphthalene (CAS No. 2065-70-5)

2,6-Dichloronaphthalene, with the chemical formula C8H4Cl2, is a significant organic compound widely utilized in the chemical and pharmaceutical industries. This heterocyclic aromatic hydrocarbon features two chlorine atoms substituent at the 2- and 6-positions of the naphthalene ring, imparting unique reactivity and structural properties that make it a valuable intermediate in synthetic chemistry. The compound's molecular structure not only facilitates its role as a building block in the synthesis of more complex molecules but also underscores its importance in various industrial applications.

The relevance of 2,6-Dichloronaphthalene has been increasingly recognized in recent years, particularly in the realm of pharmaceutical research. Its dichlorinated aromatic core serves as a versatile scaffold for the development of novel therapeutic agents. Researchers have leveraged its reactivity to construct intricate molecular frameworks, which are essential for designing drugs with enhanced efficacy and selectivity. For instance, studies have demonstrated its utility in generating derivatives that exhibit promising biological activities, including anti-inflammatory and antimicrobial properties.

In the context of modern drug discovery, 2,6-Dichloronaphthalene has found applications in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The chlorine substituents on the naphthalene ring allow for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores. Recent advancements in medicinal chemistry have highlighted its role in creating small-molecule inhibitors that target specific enzymatic pathways implicated in human diseases.

The compound's significance extends beyond pharmaceuticals into materials science. Its aromatic structure and halogenated functionality make it an attractive precursor for developing organic electronic materials, including liquid crystals and conductive polymers. In these applications, 2,6-Dichloronaphthalene is often used as a monomer or intermediate to synthesize materials with tailored electronic properties. These materials are integral to next-generation technologies such as flexible displays, organic photovoltaics, and sensors.

The industrial production and handling of 2,6-Dichloronaphthalene adhere to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation and recrystallization to isolate high-purity material suitable for sensitive applications. Furthermore, research into sustainable synthesis methods has focused on optimizing processes to minimize waste and energy consumption without compromising yield or quality.

The environmental impact of 2,6-Dichloronaphthalene is another area of active investigation. While its applications are beneficial, understanding its degradation pathways and ecological behavior is crucial for responsible use. Studies have examined its persistence in aquatic environments and potential effects on aquatic organisms. These findings inform regulatory guidelines aimed at ensuring safe handling and disposal practices.

In conclusion, 2,6-Dichloronaphthalene (CAS No. 2065-70-5) represents a cornerstone compound in both pharmaceuticals and materials science due to its unique structural features and reactivity. Its role as a synthetic intermediate continues to drive innovation across multiple disciplines. As research progresses, new applications and insights into its properties will further solidify its importance in scientific and industrial contexts.

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